molecular formula C26H30ClN3O4S B604964 ent-LP 99 CAS No. 1808948-28-8

ent-LP 99

Cat. No. B604964
CAS RN: 1808948-28-8
M. Wt: 516.053
InChI Key: LVDRREOUMKACNJ-GJZUVCINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“ent-LP 99” is a negative control for LP 99 . Its chemical name is N - [ (2 S ,3 R )-2- (4-Chlorophenyl)-1- (1,2-dihydro-1,4-dimethyl-2-oxo-7-quinolinyl)-6-oxo-3-piperidinyl]-2-methyl-1-propanesulfonamide .


Molecular Structure Analysis

The molecular formula of “ent-LP 99” is C26H30ClN3O4S . The exact mass is 515.1645553 g/mol and the molecular weight is 516.1 g/mol .


Physical And Chemical Properties Analysis

“ent-LP 99” is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound should be stored at -20°C .

Scientific Research Applications

Bromodomain Inhibition

“ent-LP 99” is a selective BRD7 and BRD9 inhibitor . It exhibits selectivity for BRD7/9 over a panel of 48 bromodomains . This property makes it useful in studying the role of these bromodomains in various biological processes and diseases.

Histone Interaction Studies

This compound inhibits interactions with histones H3.3 and H4 at low micromolar concentrations . This makes it a valuable tool in epigenetic studies, particularly those investigating the role of histone modifications in gene expression and disease.

Inflammation Research

“ent-LP 99” has been shown to decrease the level of IL-6 secreted from LPS-stimulated THP-1 cells . This suggests a potential role in inflammation research, particularly in studying the mechanisms of immune response.

Organic Synthesis

The structure of “(2S,3R)-LP99” suggests potential applications in organic synthesis as a chiral building block due to the presence of two stereocenters. This could be useful in the synthesis of complex organic molecules.

Collagen Research

“(2S,3R)-LP99”, also known as L-hydroxyproline, is a non-proteinogenic amino acid that is found in collagen. It is an important component of connective tissues in animals and is essential for the stability and strength of collagen.

Antioxidant Studies

“(2S,3R)-LP99” is thought to have antioxidant properties. This makes it a potential candidate for studying oxidative stress and related diseases.

Wound Healing Research

Due to its role in collagen stability and its anti-inflammatory properties, “(2S,3R)-LP99” may have potential applications in wound healing research.

Bone Disorder Treatment Research

“(2S,3R)-LP99” could be investigated for potential therapeutic applications, particularly in the treatment of bone disorders.

properties

IUPAC Name

N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRREOUMKACNJ-GJZUVCINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-LP 99

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